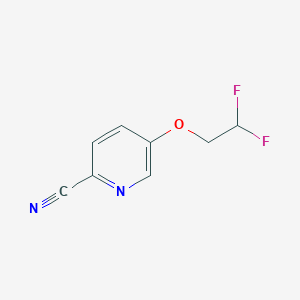

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Overview

Description

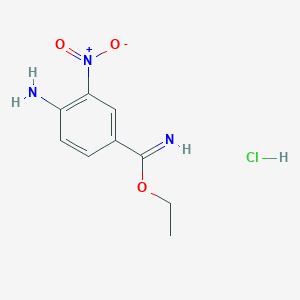

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a chemical compound with the formula C8H6F2N2O . It has a molecular weight of 184.15 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(2,2-difluoroethoxy)picolinonitrile . The InChI code is 1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 57-59°C .Scientific Research Applications

Covalent Organic Frameworks (COFs)

The study of covalent organic frameworks (COFs) has shown significant promise in the realm of materials science. Specifically, the use of linear tetrafluorophthalonitrile (TFPN) or 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (TFPC) linked with triangular 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) through nucleophilic aromatic substitution reactions (SNAr) has resulted in the creation of crystalline 2D COFs. These COFs, such as COF-316 and COF-318, are noted for their high chemical stability under both acidic and basic conditions, owing to the irreversible nature of their formation reactions. This stability facilitates postsynthetic modifications under extreme conditions, allowing for the covalent installation of functionalities that are not otherwise accessible, and demonstrating the COFs' potential for diverse chemical applications (Zhang et al., 2018).

Synthesis and Structural Analysis

A variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters have been synthesized, showcasing the versatility of 2-bromo-3-pyridinecarbonitriles in creating compounds with significant fluorescence properties. These synthesized compounds offer a broad spectrum of potential applications in biochemical and medical research, highlighting the compound's role in facilitating new discoveries in these fields. The fluorescence properties of these compounds, in particular, suggest potential uses in biological imaging and sensing applications (Girgis et al., 2004).

Electrochemical Applications

Nitrogen-doped carbon nanoflakes synthesized through the pyrolysis of nitrogen-containing organic compounds, including pyridine, have shown considerable promise for electrochemical applications. The resulting materials, characterized by high defectivity and consisting of a few malformed graphene layers, demonstrate the potential for use in energy storage and conversion devices. Their specific surface area and chemical composition, particularly the dominant graphitic and pyridinic N-bonding configurations, underscore their suitability for applications such as batteries and supercapacitors (Savilov et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-(2,2-difluoroethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAOMIAKEGDNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)

![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)

![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)

![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)